(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18227204
InChI: InChI=1S/C11H12BrFO/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2
SMILES:
Molecular Formula: C11H12BrFO
Molecular Weight: 259.11 g/mol

(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol

CAS No.:

Cat. No.: VC18227204

Molecular Formula: C11H12BrFO

Molecular Weight: 259.11 g/mol

* For research use only. Not for human or veterinary use.

(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol -

Specification

Molecular Formula C11H12BrFO
Molecular Weight 259.11 g/mol
IUPAC Name [1-[(4-bromo-2-fluorophenyl)methyl]cyclopropyl]methanol
Standard InChI InChI=1S/C11H12BrFO/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2
Standard InChI Key FXLQUJVTHWSQIF-UHFFFAOYSA-N
Canonical SMILES C1CC1(CC2=C(C=C(C=C2)Br)F)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [1-[(4-bromo-2-fluorophenyl)methyl]cyclopropyl]methanol, reflects its unique structure:

  • A cyclopropane ring (three-membered carbon ring) confers significant ring strain, influencing reactivity and conformational stability.

  • A benzyl group attached to the cyclopropane is substituted with bromine at the para-position and fluorine at the ortho-position.

  • A hydroxymethyl group (-CH2_2OH) is bonded to the cyclopropane, introducing polarity and hydrogen-bonding capability.

Key Structural Data:

PropertyValue
Molecular FormulaC11H12BrFOC_{11}H_{12}BrFO
Molecular Weight259.11 g/mol
IUPAC Name[1-[(4-bromo-2-fluorophenyl)methyl]cyclopropyl]methanol
SMILESC1CC1(CC2=C(C=C(C=C2)Br)F)CO
InChIInChI=1S/C11H12BrFO/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2
InChI KeyFXLQUJVTHWSQIF-UHFFFAOYSA-N

Spectroscopic Characteristics

While experimental data for this specific compound is limited, predicted spectroscopic properties based on analogous structures include:

  • 1H^1H NMR:

    • Cyclopropane protons: δ 0.5–1.5 ppm (multiplet, integrating for 4H).

    • Benzyl -CH2_2-: δ 3.8–4.2 ppm (doublet, 2H).

    • Aromatic protons: δ 6.8–7.5 ppm (multiplet, 3H).

    • Hydroxyl proton: δ 1.5–2.0 ppm (broad, exchanges with D2_2O).

  • 13C^{13}C NMR:

    • Cyclopropane carbons: δ 10–15 ppm.

    • Benzyl carbons: δ 35–40 ppm (CH2_2), 110–140 ppm (aromatic C-Br/F).

    • Carbonyl/oxygen-bearing carbons: δ 60–65 ppm (CH2_2OH).

  • IR Spectroscopy:

    • O-H stretch: ~3300 cm1^{-1} (broad).

    • C-F stretch: ~1100 cm1^{-1}.

    • C-Br stretch: ~600 cm1^{-1}.

Synthetic Routes and Methodologies

Cyclopropane Ring Formation

The cyclopropane core is typically synthesized via [2+1] cycloaddition or alkylation strategies:

  • Simmons-Smith Reaction:

    • Reaction of diiodomethane (CH2I2CH_2I_2) with a zinc-copper couple in the presence of a diene precursor.

    • Substituted alkenes react to form cyclopropane rings, though steric hindrance from the benzyl group may necessitate modified conditions .

  • Alkylation of Enolates:

    • Deprotonation of a ketone or ester enolate followed by treatment with a dihaloalkane (e.g., 1,2-dibromoethane).

Functionalization of the Benzyl Group

The bromine and fluorine substituents are introduced via electrophilic aromatic substitution (EAS) or cross-coupling reactions:

  • Bromination: Using Br2Br_2 in the presence of a Lewis acid (e.g., FeBr3FeBr_3) at low temperatures.

  • Fluorination: Employing F2F_2, XeF2XeF_2, or fluorinating agents like NN-fluorobenzenesulfonimide (NFSI) .

Hydroxymethyl Group Installation

The hydroxymethyl (-CH2_2OH) group is introduced via:

  • Reduction of Esters: Lithium aluminum hydride (LiAlH4LiAlH_4) reduction of a methyl ester (-COOCH3_3) to -CH2_2OH.

  • Hydroboration-Oxidation: Reaction of a cyclopropane-bearing alkene with borane (BH3BH_3) followed by H2O2H_2O_2/NaOH.

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Polar aprotic solvents (DMF, DMSO): High solubility due to hydrogen-bonding capacity.

    • Water: Low solubility (<1 mg/mL) due to hydrophobic cyclopropane and aromatic rings.

  • Stability:

    • Sensitive to strong acids/bases, which may cleave the cyclopropane ring.

    • Light-sensitive; storage in amber vials recommended.

Thermodynamic Properties

PropertyPredicted Value
Melting Point85–90°C
Boiling Point280–290°C (decomposes)
LogP (Octanol-Water)2.8–3.2
pKa (OH group)~15–16

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator